Silicon phthalocyanine

Description

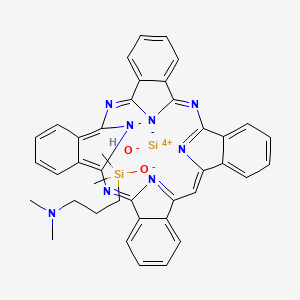

Structure

3D Structure of Parent

Properties

CAS No. |

135719-28-7 |

|---|---|

Molecular Formula |

C39H35N9O2Si2 |

Molecular Weight |

716.9 g/mol |

IUPAC Name |

3-[dimethyl(oxido)silyl]-N,N-dimethylpropan-1-amine;2,11,20,37,38-pentaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;silicon(4+);hydroxide |

InChI |

InChI=1S/C33H17N7.C7H18NOSi.H2O.Si/c1-3-11-20-18(9-1)26-17-27-19-10-2-4-12-21(19)29(35-27)37-31-23-14-6-8-16-25(23)33(39-31)40-32-24-15-7-5-13-22(24)30(38-32)36-28(20)34-26;1-8(2)6-5-7-10(3,4)9;;/h1-17H;5-7H2,1-4H3;1H2;/q-2;-1;;+4/p-1 |

InChI Key |

MQPOIOMXRKFQLZ-XSRQUKKKSA-N |

SMILES |

CN(C)CCC[Si](C)(C)[O-].C1=CC=C2C(=C1)C3=CC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=NC2=N3)[N-]7)C9=CC=CC=C94.[OH-].[Si+4] |

Canonical SMILES |

CN(C)CCC[Si](C)(C)[O-].C1=CC=C2C(=C1)C3=CC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=NC2=N3)[N-]7)C9=CC=CC=C94.[OH-].[Si+4] |

Appearance |

Solid powder |

Other CAS No. |

135719-28-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cl2SiPc dichlorosilicon phthalocyanine HOSiPcOSi(CH3)2(CH2)3N(CH3)2 NSC 676418 silicon phthalocyanine silicon phthalocyanine Pc4 SiPc IV |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Characterization of Silicon Phthalocyanines: A Technical Guide for Researchers

Introduction: The Allure of the Silicon Core

Phthalocyanines (Pcs), synthetic analogues of naturally occurring porphyrins, have garnered significant attention across diverse scientific disciplines, from materials science to medicine.[1] Their robust macrocyclic structure, intense absorption in the red and near-infrared (NIR) regions of the electromagnetic spectrum, and rich redox properties make them highly versatile molecular platforms.[2][3] Among the myriad of metallophthalocyanines, silicon phthalocyanines (SiPcs) stand out due to the unique hexacoordinate nature of the central silicon(IV) ion. This feature allows for the introduction of two axial ligands, providing a powerful tool to modulate the molecule's physicochemical properties, such as solubility, aggregation behavior, and electronic characteristics, without significantly altering the fundamental photophysical properties of the phthalocyanine core.[3][4]

This guide provides an in-depth exploration of the synthesis and characterization of silicon phthalocyanines, offering both foundational knowledge and practical insights for researchers in chemistry, materials science, and drug development. We will delve into the core synthetic strategies, from the preparation of key precursors to the installation of diverse axial and peripheral functionalities. Furthermore, we will detail the essential characterization techniques required to verify the structure, purity, and photophysical properties of these fascinating molecules.

Part 1: The Art of Synthesis: Crafting the Silicon Phthalocyanine Scaffold

The synthetic journey towards functionalized silicon phthalocyanines typically begins with the construction of a central scaffold, most commonly dichlorosilicon phthalocyanine (SiPcCl₂) or its hydrolyzed counterpart, bishydroxy silicon phthalocyanine (SiPc(OH)₂).[2][3] These two molecules serve as versatile building blocks for a vast library of SiPc derivatives.

Core Synthesis: The Genesis of SiPcCl₂ and SiPc(OH)₂

The synthesis of SiPcCl₂ can be achieved through several routes, often involving the high-temperature condensation of phthalonitrile or its derivatives in the presence of a silicon source.[3] One common method involves the reaction of phthalonitrile with silicon tetrachloride (SiCl₄) in a high-boiling solvent like quinoline.[5]

Caption: General reaction scheme for the synthesis of SiPcCl₂.

An alternative and often higher-yielding approach utilizes hexachlorodisiloxane as the silicon source.[3] The crude SiPcCl₂ is typically purified by Soxhlet extraction or vacuum sublimation.[3]

The bishydroxy adduct, SiPc(OH)₂, is readily obtained through the hydrolysis of SiPcCl₂.[2][3] This reaction is typically carried out in the presence of a base, such as pyridine and water.[3]

Functionalization Strategies: Tailoring the Properties of SiPcs

The true synthetic versatility of silicon phthalocyanines lies in the ability to modify their axial and peripheral positions.

The two axial positions on the silicon atom are the most common sites for functionalization. The chloro groups in SiPcCl₂ are excellent leaving groups, readily displaced by a wide range of nucleophiles, including alcohols, phenols, and thiols, to form stable Si-O and Si-S bonds.[2][6] This allows for the introduction of a vast array of functional groups to tune solubility, introduce targeting moieties, or alter electronic properties.[3][7] For instance, the reaction of SiPcCl₂ with an excess of an alcohol (ROH) in the presence of a base like sodium hydride (NaH) in an appropriate solvent such as toluene leads to the formation of symmetrically disubstituted SiPc(OR)₂.[8]

Caption: Axial substitution reaction of SiPcCl₂ with alcohols.

Unsymmetrical SiPcs, with two different axial ligands, can also be synthesized, albeit with more complex, multi-step procedures.[3] These often involve the initial formation of a monosubstituted intermediate followed by reaction with a second, different nucleophile.

While axial substitution is the hallmark of SiPc chemistry, modification of the peripheral positions on the phthalocyanine ring offers another avenue for fine-tuning the molecule's properties.[2] Substituents at the α and β positions of the benzene rings can significantly impact the electronic absorption and emission spectra, as well as the redox potentials of the SiPc.[3] These substitutions are typically introduced at the phthalonitrile precursor stage, prior to the macrocyclization reaction.

Part 2: Unveiling the Molecular Identity: A Guide to Characterization

Thorough characterization is paramount to confirm the successful synthesis, purity, and desired properties of silicon phthalocyanines. A combination of spectroscopic and analytical techniques is employed to provide a complete picture of the molecule.

Spectroscopic Techniques: Probing the Structure and Photophysics

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the chemical structure of SiPcs. The aromatic protons of the phthalocyanine ring typically appear in the downfield region of the ¹H NMR spectrum (around 8-10 ppm), while the protons of the axial and peripheral substituents will have characteristic chemical shifts.[8][9] For instance, in the ¹H NMR spectrum of an axially disubstituted SiPc, the α and β protons of the phthalocyanine ring often show distinct signals.[8]

Mass spectrometry is used to determine the molecular weight of the synthesized SiPc and to confirm its elemental composition. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly employed.[8][10]

UV-Vis spectroscopy is fundamental for characterizing the electronic properties of phthalocyanines. SiPcs exhibit a characteristic electronic absorption spectrum with two main features: the intense Q-band in the visible/near-infrared region (around 600-800 nm) and the Soret or B-band in the UV region (around 300-400 nm).[11][12] The Q-band, which is responsible for the characteristic blue-green color of phthalocyanines, arises from the π → π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine macrocycle.[12] The position and shape of the Q-band can be influenced by solvent, aggregation, and peripheral substitution.[11][13]

| Compound Type | Typical Q-band λmax (nm) | Typical Soret Band λmax (nm) |

| Unsubstituted SiPc | ~670-690 | ~350-360 |

| Peripherally Substituted SiPc | Can be red- or blue-shifted depending on the substituent | ~350-400 |

| SiPc Aggregates | Often blue-shifted and broadened compared to the monomer | - |

Table 1: Typical UV-Vis Absorption Maxima for Silicon Phthalocyanines.

Many silicon phthalocyanines are fluorescent, emitting light in the red or near-infrared region upon excitation. Fluorescence spectroscopy is used to determine the emission spectrum, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF). These parameters are crucial for applications in bioimaging and as photosensitizers.[3][14] The fluorescence properties are highly sensitive to the molecular environment and can be quenched by aggregation.[15]

Electrochemical Characterization: Mapping the Redox Landscape

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of silicon phthalocyanines.[16][17] It provides information about the oxidation and reduction potentials of the molecule, which are important for applications in organic electronics, catalysis, and photodynamic therapy.[18][19] The phthalocyanine ring can typically undergo multiple one-electron oxidation and reduction processes.

Caption: Workflow for Electrochemical Characterization using Cyclic Voltammetry.

Purification and Purity Assessment: Ensuring Quality

The purification of silicon phthalocyanines is a critical step to remove starting materials, by-products, and aggregates. Common purification techniques include column chromatography on silica gel or alumina, recrystallization, and sublimation.[20][21] The purity of the final product should be assessed by a combination of techniques, such as NMR, mass spectrometry, and elemental analysis.

Part 3: Applications and Future Perspectives: The Promise of SiPcs

The unique photophysical and chemical properties of silicon phthalocyanines have led to their exploration in a wide range of applications.

Photodynamic Therapy (PDT)

SiPcs are highly promising photosensitizers for photodynamic therapy, a non-invasive cancer treatment.[22][23] Their strong absorption in the tissue-penetrating red and near-infrared region, coupled with their ability to efficiently generate cytotoxic singlet oxygen upon light activation, makes them ideal candidates for this application.[1][22] The axial ligands can be tailored to improve water solubility and tumor targeting.[15] The silicon phthalocyanine derivative Pc 4 has undergone clinical trials for the treatment of cutaneous T-cell lymphoma.[22]

Organic Electronics

Silicon phthalocyanines are also being investigated as n-type semiconductors in organic thin-film transistors (OTFTs) and as components in organic photovoltaics (OPVs).[18] The ability to tune their electronic properties through axial and peripheral substitution is a key advantage in this field.

Bioimaging and Sensing

The strong fluorescence of some SiPc derivatives makes them suitable for use as fluorescent probes in bioimaging.[3] Furthermore, their sensitivity to the chemical environment can be exploited for the development of chemical sensors.[19]

The field of silicon phthalocyanine chemistry continues to evolve, with ongoing research focused on the development of novel synthetic methodologies, the design of more sophisticated multifunctional SiPcs, and the exploration of new and exciting applications. The inherent tunability of the silicon phthalocyanine platform ensures its continued importance in advancing science and technology.

References

-

Bohrium. (n.d.). Silicon phthalocyanines: synthesis and resurgent applications. Retrieved from [Link]

-

Z. T. (2020). The synthesis of axially disubstituted silicon phthalocyanines, their quaternized derivatives and first inhibitory effect on human cytosolic carbonic anhydrase isozymes hCA I and II. National Institutes of Health. Retrieved from [Link]

- Mitra, K., & Hartman, M. C. T. (2021). Silicon phthalocyanines: synthesis and resurgent applications. Organic & Biomolecular Chemistry, 19(3), 474-494.

-

Oleinick, N. L., et al. (2009). Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies. PubMed Central. Retrieved from [Link]

- Lieberman, M. (2001). Axial Reactivity of Soluble Silicon(IV) Phthalocyanines. Inorganic Chemistry, 40(5), 932-939.

-

Sobotta, L., et al. (2021). Axially Disubstituted Silicon(IV) Phthalocyanine as a Potent Sensitizer for Antimicrobial and Anticancer Photo and Sonodynamic Therapy. MDPI. Retrieved from [Link]

-

de Oliveira, H. P., & Baptista, M. S. (2011). Silicon(IV) phthalocyanine-loaded-nanoparticles for application in photodynamic process. AIP Publishing. Retrieved from [Link]

-

Chen, J., et al. (2017). Potent peptide-conjugated silicon phthalocyanines for tumor photodynamic therapy. PubMed Central. Retrieved from [Link]

-

Mitra, K., & Hartman, M. C. T. (2021). Silicon phthalocyanines: synthesis and resurgent applications. Royal Society of Chemistry. Retrieved from [Link]

-

Wolf, P., et al. (2024). A new silicon phthalocyanine dye induces pyroptosis in prostate cancer cells during photoimmunotherapy. PubMed Central. Retrieved from [Link]

- Wheeler, B. L., et al. (1984). A silicon phthalocyanine and a silicon naphthalocyanine: synthesis, electrochemistry, and electrogenerated chemiluminescence. Journal of the American Chemical Society, 106(24), 7404-7410.

- Ben-Hur, E., & Rosenthal, I. (1985). New phthalocyanine photosensitizers for photodynamic therapy. Photochemistry and Photobiology, 42(2), 129-133.

-

de Oliveira, H. P., & Baptista, M. S. (2011). Silicon(IV) phthalocyanine-loaded-nanoparticles for application in photodynamic process. AIP Publishing. Retrieved from [Link]

- Ishii, K., et al. (2018). Cationic axial ligands on sulfur substituted silicon(iv) phthalocyanines: improved hydrophilicity and exceptionally red-shifted absorption into the NIR region.

- DeWulf, D. W., et al. (1987). Isolation, spectroscopic properties, and electrochemical properties of two oligomeric silicon phthalocyanines. Inorganic Chemistry, 26(2), 266-270.

-

DeWulf, D. W., et al. (1987). Isolation, Spectroscopic Properties, and Electrochemical Properties of Two Oligomeric Silicon Phthalocyanines. ACS Publications. Retrieved from [Link]

- Kobayashi, N., et al. (2002). Synthesis and characterization of phthalocyanines with direct Si-Si linkages. Chemistry – A European Journal, 8(6), 1474-1484.

-

Ghosh, S., et al. (2023). Tunable J-type aggregation of silicon phthalocyanines in a surface-anchored metal–organic framework thin film. RSC Publishing. Retrieved from [Link]

- Liu, Y., et al. (2020). Thiophenic silicon phthalocyanines: synthesis, characterization, and photophysical properties. New Journal of Chemistry, 44(21), 8894-8900.

- Janson, T. R., & Kane, A. R. (1969). Nuclear magnetic resonance spectra and the electronic spectra of some silicon and germanium phthalocyanines. Journal of Inorganic and Nuclear Chemistry, 31(5), 1445-1449.

- Atilla, D., et al. (2012). Effect of axial ligands on the photophysical properties of new silicon(IV) phthalocyanines. Journal of Photochemistry and Photobiology A: Chemistry, 249, 41-48.

-

Koca, M., & Acar, I. H. (2020). UV-Vis spectrum of axially disubstituted silicon phthalocyanine 3 in THF at different concentrations. ResearchGate. Retrieved from [Link]

-

Wheeler, B. L., et al. (1984). A silicon phthalocyanine and a silicon naphthalocyanine: synthesis, electrochemistry, and electrogenerated chemiluminescence. ACS Publications. Retrieved from [Link]

- Leznoff, C. C., & Li, Z. (1998). Phthalocyanine-modified silica gels and their application in the purification of unsymmetrical phthalocyanines. Canadian Journal of Chemistry, 76(11), 1598-1603.

-

Lessard, B. H., & Seferos, D. S. (2015). Highlighting the processing versatility of a silicon phthalocyanine derivative for organic thin. IRIS. Retrieved from [Link]

-

Rangel-Rojo, R., et al. (2016). Optical Absorption and Visible Photoluminescence from Thin Films of Silicon Phthalocyanine Derivatives. MDPI. Retrieved from [Link]

-

Wu, Y., et al. (2022). Silicon phthalocyanine-based n-type organic mixed ionic-electronic conductor in organic electrochemical transistors. RSC Publishing. Retrieved from [Link]

-

Leznoff, C. C., & Li, Z. (1998). Phthalocyanine-modified silica gels and their application in the purification of unsymmetrical phthalocyanines. ResearchGate. Retrieved from [Link]

- Davison, J. B., & Wynne, K. J. (1978). Silicon Phthalocyanine-Siloxane Polymers: Synthesis and 1H Nuclear Magnetic Resonance Study. Macromolecules, 11(1), 186-191.

-

Mitra, K., & Hartman, M. C. T. (2021). Silicon phthalocyanines: synthesis and resurgent applications. SciSpace. Retrieved from [Link]

-

Kadem, B. Y., et al. (2023). Silicon-based phthalocyanine: Characterization and evaluation for sensing and solar cell applications. AIP Publishing. Retrieved from [Link]

-

Mitra, K., & Hartman, M. C. T. (2021). Silicon phthalocyanines: synthesis and resurgent applications. Semantic Scholar. Retrieved from [Link]

-

Liu, Y., et al. (2020). Thiophenic silicon phthalocyanine: synthesis, characterization and photophysical properties. The Royal Society of Chemistry. Retrieved from [Link]

-

Mitra, K., & Hartman, M. C. T. (2021). Silicon Phthalocyanines: Synthesis and resurgent applications. ResearchGate. Retrieved from [Link]

- Erk, P., & Hengelsberg, H. (2010). Preparation of silicon phthalocyanines and germanium phthalocyanines and related substances. Google Patents.

- Szyszko, B., et al. (2023). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. Inorganic Chemistry, 62(30), 11848-11857.

-

Nyokong, T., & Gledhill, I. (2013). A simple synthesis of symmetric phthalocyanines and their respective perfluoro and transition-metal complexes. ResearchGate. Retrieved from [Link]

- Schwartz, J. (2013). Phthalocyanine synthesis. Google Patents.

-

Sustainability Directory. (2025). Silicon Purification Process. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Silicon phthalocyanines: synthesis and resurgent applications: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. Silicon phthalocyanines: synthesis and resurgent applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02299C [pubs.rsc.org]

- 4. Silicon phthalocyanines: synthesis and resurgent applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. US20100113767A1 - Preparation of silicon phthalocyanines and germanium phthalocyanines and related substances - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. The synthesis of axially disubstituted silicon phthalocyanines, their quaternized derivatives and first inhibitory effect on human cytosolic carbonic anhydrase isozymes hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tunable J-type aggregation of silicon phthalocyanines in a surface-anchored metal–organic framework thin film - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01865B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Cationic axial ligands on sulfur substituted silicon(iv) phthalocyanines: improved hydrophilicity and exceptionally red-shifted absorption into the NIR region - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Thiophenic silicon phthalocyanines: synthesis, characterization, and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Potent peptide-conjugated silicon phthalocyanines for tumor photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 17. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. pubs.aip.org [pubs.aip.org]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. Silicon Purification Process → Term [pollution.sustainability-directory.com]

- 22. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New phthalocyanine photosensitizers for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Axially Substituted Silicon Phthalocyanines

Abstract

Silicon phthalocyanines (SiPcs) have emerged as a class of molecules with significant potential across diverse scientific fields, including photodynamic therapy (PDT), photovoltaics, and molecular electronics.[1][2][3] Their unique hexacoordinated silicon(IV) center allows for the introduction of two axial substituents, providing a powerful tool to modulate their physicochemical properties.[1][2] This guide provides a comprehensive overview of the synthetic methodologies for preparing axially substituted SiPcs, with a focus on the underlying principles and practical considerations for researchers in chemistry, materials science, and drug development.

Introduction: The Significance of Axial Substitution in Silicon Phthalocyanines

Phthalocyanines (Pcs) are robust macrocyclic compounds known for their intense absorption in the red and near-infrared (NIR) regions of the electromagnetic spectrum.[1] Unlike many other metallophthalocyanines, silicon phthalocyanines possess two stable axial positions on the central silicon atom that can be functionalized.[1][2] These axial ligands play a crucial role in overcoming the inherent challenges associated with phthalocyanines, such as poor solubility and strong aggregation tendencies in solution.[2][4]

The strategic choice of axial substituents allows for the fine-tuning of SiPcs' properties:

-

Solubility and Aggregation: The introduction of bulky or long-chain axial ligands effectively prevents the π-π stacking that leads to aggregation, thereby enhancing solubility in both organic solvents and aqueous media.[2][4][5]

-

Photophysical Properties: While axial substitution does not significantly alter the primary absorption and emission wavelengths, it can influence fluorescence quantum yields and lifetimes.[6]

-

Bioconjugation: Functional groups on the axial ligands can serve as handles for conjugation to biomolecules, such as peptides or antibodies, for targeted drug delivery.[2]

-

Therapeutic and Electronic Applications: The nature of the axial ligand can be tailored to incorporate therapeutic agents or to modulate the electronic properties for applications in organic electronics.[7][8][9]

This guide will delve into the core synthetic strategies, starting from the key precursor, dichlorosilicon phthalocyanine (SiPcCl₂), and extending to the introduction of a variety of axial ligands.

The Cornerstone Precursor: Dichlorosilicon Phthalocyanine (SiPcCl₂)

The synthesis of most axially substituted SiPcs commences with the preparation of dichlorosilicon phthalocyanine (SiPcCl₂).[1][2] Several synthetic routes have been established, with the reaction of phthalonitrile with a silicon source in a high-boiling solvent being a common approach.[2]

Conceptual Workflow for SiPcCl₂ Synthesis:

Sources

- 1. Silicon phthalocyanines: synthesis and resurgent applications: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 2. Silicon phthalocyanines: synthesis and resurgent applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02299C [pubs.rsc.org]

- 3. Silicon phthalocyanines: synthesis and resurgent applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis of axially disubstituted silicon phthalocyanines, their quaternized derivatives and first inhibitory effect on human cytosolic carbonic anhydrase isozymes hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

- 9. Bis(tri-n-hexylsilyl oxide) silicon phthalocyanine: a unique additive in ternary bulk heterojunction organic photovoltaic devices - PubMed [pubmed.ncbi.nlm.nih.gov]

electrochemical properties of substituted silicon phthalocyanines

An In-Depth Technical Guide to the Electrochemical Properties of Substituted Silicon Phthalocyanines

This guide provides a comprehensive exploration of the (SiPcs), a class of molecules at the forefront of materials science and drug development. For researchers, scientists, and professionals in these fields, a deep understanding of the structure-property relationships governing the redox behavior of SiPcs is paramount for designing next-generation technologies, from photocatalysts to photodynamic therapy agents. This document moves beyond a simple recitation of facts to explain the causality behind experimental observations and methodologies, providing a field-proven perspective on how to rationally tune and characterize these versatile macrocycles.

Introduction: The Unique Position of Silicon Phthalocyanines

Phthalocyanines (Pcs) are synthetic analogues of porphyrins, characterized by an 18 π-electron aromatic system that imparts them with intense absorption in the far-red region of the electromagnetic spectrum and rich redox chemistry.[1][2] Unlike many other metallophthalocyanines, silicon phthalocyanines feature a stable, hexacoordinated Si(IV) center. This unique coordination geometry provides two axial positions, perpendicular to the plane of the macrocycle, which can be functionalized without significantly altering the core electronic structure.[1][3] This feature, combined with the potential for substitution at the peripheral α and β positions of the phthalocyanine ring, offers an exceptional degree of synthetic tailorability.[3]

This ability to precisely modify the molecular structure at distinct locations allows for the fine-tuning of solubility, aggregation behavior, and, most critically, the electronic properties that govern electron transfer processes.[1][4] These electrochemical properties are the bedrock of SiPc applications in photovoltaics, electrocatalysis, chemical sensors, and organic electronics.[5][6][7][8]

Caption: Experimental Workflow for Cyclic Voltammetry.

Quantitative Analysis of Substitution Effects

The tangible impact of substitution is best illustrated through quantitative data. The following table summarizes representative electrochemical data for a series of silicon phthalocyanines, highlighting the trends discussed.

| Compound ID | Peripheral Substituents | Axial Substituents | First Oxidation E+1 (V vs. SCE) | First Reduction E-1 (V vs. SCE) | Data Source |

| 1 | None | -OSi(n-C₆H₁₃)₃ | 1.05 | -0.92 | [9] |

| 2 | None | -OSi(i-C₄H₉)₂(n-C₁₈H₃₇) | 1.04 | -0.93 | [9] |

| 9 | Octa-n-butoxy | -OSi(n-C₆H₁₃)₃ | 0.61 | -1.02 | [9] |

| 10 | Octa-n-butoxy | -OSi(i-C₄H₉)₂(n-C₁₈H₃₇) | 0.60 | -1.02 | [9] |

Analysis: A direct comparison between compounds 1/2 and 9/10 provides clear, authoritative evidence for the role of peripheral substitution. [9]The introduction of eight electron-donating butoxy groups at the peripheral positions in compounds 9 and 10 dramatically lowers the first oxidation potential by approximately 0.44 V compared to their unsubstituted counterparts (1 and 2 ). [9]This demonstrates a significant raising of the HOMO energy level, making the molecule substantially easier to oxidize. [9]In contrast, the first reduction potential is only minimally affected, shifting by about -0.1 V, which supports the observation that peripheral substituents have a less pronounced effect on the LUMO energy in these systems. [9]The similarity in potentials between compounds with different axial siloxy groups (e.g., 1 vs. 2 and 9 vs. 10 ) confirms that these ligands primarily influence steric and solubility properties rather than the core electronic structure. [9]

Conclusion

The electrochemical properties of silicon phthalocyanines are not static; they are highly tunable characteristics that can be rationally engineered through synthetic chemistry. Axial substitution is the primary tool for controlling solubility and preventing aggregation, which is a prerequisite for obtaining high-quality electrochemical data and ensuring molecular functionality. Peripheral substitution provides a direct method for modulating the frontier molecular orbital energies, thereby controlling the oxidation and reduction potentials. An understanding of these principles, validated by robust experimental techniques like cyclic voltammetry, is essential for the continued development of SiPc-based materials in energy, catalysis, and medicine.

References

- Synthesis, Photochemistry, and Electrochemistry of a Series of Phthalocyanines with Graded Steric Hindrance.

- An in situ spectroelectrochemical study of the dimeric phthalocyanines [(SiPc)2O][OSiHx3]2. TIB.

- Isolation, spectroscopic properties, and electrochemical properties of two oligomeric silicon phthalocyanines. Allen J. Bard.

- Exploration of silicon phthalocyanines as viable photocatalysts for organic transform

- A silicon phthalocyanine and a silicon naphthalocyanine: synthesis, electrochemistry, and electrogenerated chemiluminescence. American Chemical Society.

- Synthesis of soluble metal phthalocyanine derivatives and their electron transfer properties. Semantic Scholar.

- Silicon phthalocyanines: synthesis and resurgent applic

- Silicon phthalocyanines: synthesis and resurgent applications. Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis, characterization, and electrochemical properties of a first-row metal phthalocyanine series. Dalton Transactions (RSC Publishing).

- Silicon phthalocyanines: synthesis and resurgent applications. Organic & Biomolecular Chemistry (RSC Publishing).

- Tuning Electron-Accepting Properties of Phthalocyanines for Charge Transfer Processes.

- Synthesis, characterization and electrochemical properties of new phthalocyanines.

- Electrochemical, spectroelectrochemical, and electrochromic characterization of silicon(IV) phthalocyanine with axially ligated electropolymerizable 3,4-ethylenedioxythiophene moieties.

- Synthesis, characterization and electrochemical properties of new phthalocyanines. Taylor & Francis Online.

- Silicon phthalocyanine-based n-type organic mixed ionic-electronic conductor in organic electrochemical transistors. RSC Publishing.

- Silicon phthalocyanine-based n-type organic mixed ionic-electronic conductor in organic electrochemical transistors.

- Recent advances in electrocatalysis with phthalocyanines. Chemical Society Reviews (RSC Publishing).

- Phthalocyanines for application in semiconducting systems.

- Cyclic Voltammetry of Phthalocyanines.

- Solution-Processable Silicon Phthalocyanines in Electroluminescent and Photovoltaic Devices. PMC - NIH.

- Silicon phthalocyanines: synthesis and resurgent applic

Sources

- 1. Silicon phthalocyanines: synthesis and resurgent applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Solution-Processable Silicon Phthalocyanines in Electroluminescent and Photovoltaic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silicon phthalocyanines: synthesis and resurgent applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02299C [pubs.rsc.org]

- 4. Silicon phthalocyanines: synthesis and resurgent applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Silicon phthalocyanines: synthesis and resurgent applications: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 7. Recent advances in electrocatalysis with phthalocyanines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Supramolecular Dance: A Technical Guide to Silicon Phthalocyanine Aggregation in Solution

Abstract

Silicon phthalocyanines (SiPcs) represent a distinguished class of functional dyes, pivotal in applications ranging from photodynamic therapy (PDT) to organic electronics.[1][2] Their performance in these domains is inextricably linked to their state in solution—whether they exist as highly efficient monomers or as aggregated species with distinctly different photophysical properties.[3][4] This in-depth technical guide navigates the complex world of SiPc aggregation, providing researchers, scientists, and drug development professionals with a foundational understanding and practical methodologies for its characterization and control. We will dissect the fundamental forces governing the self-assembly of these macrocycles, explore the profound influence of the solvent environment, and detail robust experimental protocols to probe and quantify aggregation behavior. This document is structured to serve as both a theoretical primer and a practical handbook, empowering researchers to harness or mitigate SiPc aggregation to achieve desired functional outcomes.

Introduction: The Dichotomy of Silicon Phthalocyanine Behavior

Phthalocyanines (Pcs) are synthetic analogues of porphyrins, characterized by an extended π-conjugated system that imparts strong absorption in the far-red region of the electromagnetic spectrum (typically 650–850 nm).[5] This "phototherapeutic window" is a spectral region where light penetrates deepest into biological tissues, making Pcs, and specifically SiPcs, exceptional candidates for applications like photodynamic therapy.[5] However, the large, planar, and hydrophobic nature of the phthalocyanine macrocycle predisposes these molecules to self-associate or aggregate in solution, particularly in aqueous environments.[5][6]

Aggregation is not merely a solubility issue; it fundamentally alters the electronic and photophysical properties of the molecule. This phenomenon can be either a significant impediment, leading to the quenching of the desired photoactivity, or a tool for creating novel supramolecular structures with unique functionalities.[5]

The central silicon (IV) atom in SiPcs offers a unique structural advantage over many other metallophthalocyanines. It accommodates two additional axial ligands perpendicular to the planar Pc ring.[3][7] These axial positions are synthetically versatile and serve as critical handles to modulate the molecule's properties. By introducing bulky or solubilizing groups at these axial positions, it is possible to sterically hinder the face-to-face π-π stacking that drives aggregation, thereby maintaining the monomeric, photoactive state.[3][7][8] This guide will delve into the nuanced interplay between the SiPc molecular structure, the surrounding solvent, and the resulting aggregation state.

The Fundamentals of Aggregation: A Tale of Two Stacks

The aggregation of phthalocyanines is primarily driven by non-covalent interactions, most notably π-π stacking and solvophobic effects. The specific geometry of this stacking dictates the nature of the resulting aggregate and its photophysical signature, as described by Kasha's exciton theory.[5] Two principal forms of ordered aggregates are recognized: H-aggregates and J-aggregates.

-

H-aggregates (Hypsochromic): In this arrangement, the phthalocyanine molecules are stacked in a face-to-face (co-facial) manner. This parallel alignment of transition dipole moments results in a strong excitonic coupling, leading to a blue-shift (hypsochromic shift) of the main absorption band (the Q-band) compared to the monomer.[5] H-aggregates are often associated with quenched fluorescence and reduced photodynamic activity, as the excited state rapidly deactivates through non-radiative pathways.[5][9] The formation of H-aggregates is common for unsubstituted or minimally substituted Pcs in polar solvents.

-

J-aggregates (Bathochromic): This rarer form of aggregation involves a slipped, edge-to-edge or head-to-tail arrangement of the macrocycles.[5] This geometry results in a red-shift (bathochromic shift) of the Q-band, often appearing as a new, sharp, and intense absorption peak at a longer wavelength.[4][5] Unlike H-aggregates, J-aggregates can exhibit interesting photophysical properties, including enhanced fluorescence and the ability to generate reactive oxygen species (ROS), making them relevant for certain therapeutic and optoelectronic applications.[5] The formation of J-aggregates is often facilitated by specific molecular designs, such as the presence of coordinating substituents or specific axial ligands that guide the assembly process.[5]

The following diagram illustrates the fundamental difference between H- and J-aggregation and their effect on the absorption spectrum.

Caption: Conceptual overview of SiPc monomer, H-aggregate, and J-aggregate states.

The Decisive Role of the Solvent

The choice of solvent is arguably the most critical factor controlling the aggregation state of a given SiPc. The solvent's properties dictate the thermodynamics of the monomer-aggregate equilibrium.

Solvatochromism , the change in the color of a solution with a change in solvent, is a direct manifestation of this interaction.[10][11] For SiPcs, this is observed as shifts in the Q-band maximum. A solvent that better solvates the monomer will discourage aggregation, while a "poor" solvent will promote it to minimize the unfavorable interaction between the hydrophobic Pc core and the solvent molecules.

Key solvent parameters influencing aggregation include:

-

Polarity and Dielectric Constant: Highly polar solvents, especially water, are generally poor solvents for the hydrophobic phthalocyanine core, thus strongly promoting aggregation.[4][6] In contrast, non-polar or moderately polar organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and toluene often maintain SiPcs in their monomeric form.[4][12]

-

Hydrogen Bonding Capacity: Solvents capable of hydrogen bonding can have complex effects. Water's strong hydrogen-bonding network contributes to the hydrophobic effect that drives aggregation.[6]

-

Viscosity: While not a primary driver, solvent viscosity can influence the kinetics of aggregation.

-

Solvent Mixtures: The use of solvent-water mixtures is a common strategy to induce and study aggregation in a controlled manner.[4] By systematically varying the water content in a good organic solvent (e.g., THF or DMF), one can precisely tune the degree of aggregation and determine critical aggregation concentrations.[4]

The table below summarizes the expected aggregation behavior of a typical axially substituted SiPc in various common solvents.

| Solvent | Polarity (Dielectric Constant, ε) | Expected Aggregation Behavior | Typical Q-Band Observation |

| Toluene | Low (ε ≈ 2.4) | Primarily Monomeric | Sharp, intense peak ~670-690 nm |

| Tetrahydrofuran (THF) | Moderate (ε ≈ 7.5) | Primarily Monomeric | Sharp, intense peak ~670-690 nm |

| Dichloromethane (DCM) | Moderate (ε ≈ 9.1) | Primarily Monomeric | Sharp, intense peak ~670-690 nm |

| Dimethylformamide (DMF) | High (ε ≈ 36.7) | Mostly Monomeric, potential for aggregation | Sharp peak, may broaden at high conc. |

| Dimethyl Sulfoxide (DMSO) | High (ε ≈ 46.7) | Mostly Monomeric, potential for aggregation | Sharp peak, may broaden at high conc. |

| Water / Aqueous Buffer | High (ε ≈ 80.1) | Strong Aggregation (H-type common) | Broadened, blue-shifted band or new peaks |

| THF/Water Mixtures | Tunable | Controlled Aggregation | Gradual broadening and shifting of Q-band |

Experimental Characterization of Aggregation: A Multi-faceted Approach

A single technique is rarely sufficient to fully characterize the complex nature of SiPc aggregation. A self-validating experimental workflow combines spectroscopic and microscopic methods to build a comprehensive picture of the species present in solution.

Caption: A robust experimental workflow for characterizing SiPc aggregation.

UV-Visible Absorption Spectroscopy

Causality: This is the first and most informative technique for detecting aggregation. The Q-band of the SiPc is exquisitely sensitive to the electronic coupling between adjacent macrocycles.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the SiPc in a "good" solvent where it is known to be monomeric (e.g., THF or DMF).

-

Serial Dilutions: Perform serial dilutions of the stock solution in the solvent of interest. It is crucial to test a wide concentration range (e.g., 10⁻⁴ M to 10⁻⁷ M) to check for concentration-dependent aggregation.[13]

-

Solvent Titration: To study solvent-induced aggregation, start with a solution of the SiPc in a good solvent (e.g., THF) and incrementally add a poor solvent (e.g., water), recording the spectrum after each addition.

-

Spectral Acquisition: Record the UV-Vis spectrum (typically from 300 nm to 900 nm) for each sample using a 1 cm path length quartz cuvette. Ensure the absorbance of the Q-band maximum is within the linear range of the spectrophotometer (ideally < 1.5).

Interpretation:

-

Monomeric Species: A sharp, intense Q-band is observed, and the molar extinction coefficient remains constant across different concentrations (i.e., Beer-Lambert law is obeyed).[14]

-

H-Aggregation: The Q-band broadens and shifts to a shorter wavelength (blue-shift). A new, blue-shifted peak may appear. Deviations from the Beer-Lambert law will be evident.

-

J-Aggregation: The intensity of the monomer Q-band decreases, and a new, sharp, red-shifted band appears at a longer wavelength.[4]

Fluorescence Spectroscopy

Causality: Aggregation, particularly H-aggregation, provides efficient non-radiative decay pathways for the excited state, leading to a significant decrease (quenching) of fluorescence emission.

Protocol:

-

Sample Preparation: Use the same set of solutions prepared for UV-Vis analysis. Ensure concentrations are low enough to avoid inner filter effects.

-

Excitation: Excite the sample at a wavelength on the edge of the Q-band (e.g., ~610-630 nm) to minimize scattering artifacts.

-

Emission Scan: Record the emission spectrum across a range that covers the expected monomer fluorescence (e.g., 650 nm to 850 nm).

Interpretation:

-

Monomeric Species: Strong fluorescence emission is observed, with a characteristic small Stokes shift relative to the absorption maximum.[13]

-

Aggregated Species: A significant decrease in the fluorescence quantum yield and a shorter fluorescence lifetime are typically observed.[5] J-aggregates may show a new, red-shifted emission band.[4]

Dynamic Light Scattering (DLS)

Causality: DLS measures the size distribution of particles and aggregates in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. It provides quantitative data on the hydrodynamic radius of any aggregates formed.

Protocol:

-

Sample Preparation: Prepare solutions as for UV-Vis. The solvent must be filtered through a micropore filter (e.g., 0.22 µm) to remove dust.

-

Measurement: Place the cuvette in the DLS instrument and allow it to thermally equilibrate.

-

Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument's software will use a correlation function to calculate the particle size distribution.

Interpretation:

-

Monomeric Solution: DLS will show a size distribution corresponding to the hydrodynamic radius of the solvated monomeric SiPc, typically in the range of 1-3 nm.

-

Aggregated Solution: DLS will reveal the presence of larger species, providing an average size and polydispersity index (PDI) for the aggregates, which can range from tens of nanometers to microns.

Transmission Electron Microscopy (TEM)

Causality: TEM provides direct visual evidence of the aggregates, revealing their morphology (e.g., spherical, rod-like, fibrillar) and size.[5]

Protocol:

-

Grid Preparation: Place a drop of the aggregated solution onto a carbon-coated TEM grid.

-

Staining/Drying: Allow the solvent to evaporate. For aqueous samples, negative staining (e.g., with uranyl acetate) may be required to enhance contrast, though this can introduce artifacts.

-

Imaging: Image the grid in a transmission electron microscope at various magnifications.

Interpretation:

-

TEM micrographs can confirm the presence of nano- or micro-scale structures not present in monomeric solutions.[15][16][17] The images can help differentiate between amorphous precipitates and ordered supramolecular structures, correlating with spectroscopic findings of H- or J-aggregation.

Conclusion and Future Outlook

The aggregation behavior of silicon phthalocyanines is a delicate balance of intramolecular design and intermolecular forces, orchestrated by the surrounding solvent environment. Understanding and controlling this behavior is paramount for the successful application of SiPcs in advanced technologies. The presence of versatile axial ligands on the silicon center provides a powerful tool to suppress unwanted aggregation and maintain photophysical activity, a key advantage for applications in photodynamic therapy.[3] Conversely, by tuning the solvent or molecular structure, controlled self-assembly can be leveraged to create novel nanomaterials with tailored optoelectronic properties.[18]

The integrated experimental workflow presented in this guide—combining UV-Vis and fluorescence spectroscopy with DLS and TEM—offers a robust, self-validating system for characterizing the supramolecular state of SiPcs. By meticulously applying these methodologies, researchers can gain deep insights into the structure-property relationships that govern SiPc performance, paving the way for the rational design of next-generation photosensitizers, sensors, and electronic materials.

References

-

Title: Phthalocyanine aggregates in the photodynamic therapy: dogmas, controversies, and future prospects - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Effect of axial ligands on the photophysical properties of new silicon(IV) phthalocyanines Source: SpringerLink URL: [Link]

-

Title: Tunable J-type aggregation of silicon phthalocyanines in a surface-anchored metal–organic framework thin film Source: RSC Publishing URL: [Link]

-

Title: Tunable J-type aggregation of silicon phthalocyanines in a surface-anchored metal–organic framework thin film - RSC Publishing Source: RSC Publishing URL: [Link]

-

Title: Observation and photophysical characterization of silicon phthalocyanine J-aggregate dimers in aqueous solutions - PubMed Source: PubMed URL: [Link]

-

Title: Silicon phthalocyanines: synthesis and resurgent applications - Organic & Biomolecular Chemistry (RSC Publishing) Source: RSC Publishing URL: [Link]

-

Title: Cationic axial ligands on sulfur substituted silicon(iv) phthalocyanines: improved hydrophilicity and exceptionally red-shifted absorption into the NIR region - Chemical Communications (RSC Publishing) Source: RSC Publishing URL: [Link]

-

Title: New application of phthalocyanine molecules: from photodynamic therapy to photothermal therapy by means of structural regulation rather than formation of aggregates - PMC Source: National Institutes of Health URL: [Link]

-

Title: Silicon phthalocyanines: synthesis and resurgent applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02299C Source: RSC Publishing URL: [Link]

-

Title: Observation and Photophysical Characterization of Silicon Phthalocyanine J-Aggregate Dimers in Aqueous Solutions | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Synthesis, aggregation behavior and nonlinear absorption properties of lead phthalocyanines substituted with siloxane chains Source: SPIE URL: [Link]

-

Title: Photophysical data for Si-Pc compounds 1-11 - ResearchGate Source: ResearchGate URL: [Link]

-

Title: UV-Vis spectrum of axially disubstituted silicon phthalocyanine 3 in THF at different concentrations - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Transmission electron microscopy (TEM) images of Sample I. Images (a)... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Silicon phthalocyanines with tetraphenylethene substituents: Synthesis, photophysical and aggregation-induced emission properties - R Discovery Source: R Discovery URL: [Link]

-

Title: Solvent effects on molecular aggregation of highly water-soluble phthalocyanines | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Tunable J-type aggregation of silicon phthalocyanines in a surface-anchored metal–organic framework thin film - RSC Publishing Source: RSC Publishing URL: [Link]!

-

Title: Synthesis, aggregation behavior and nonlinear absorption properties of lead phthalocyanines substituted with siloxane chains - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Functional supramolecular materials: self-assembly of phthalocyanines and porphyrazines Source: Pure and Applied Chemistry URL: [Link]

-

Title: Molecular image of copper phthalocyanine - ResearchGate Source: ResearchGate URL: [Link]

-

Title: (a, c, e) TEM images and (b, d, f) the selected-area electron diffraction analysis of (a) F 16 CuPc, (b) F 16 CoPc and (c) F 16 ZnPc single crystals. - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Changes of phthalocyanine visible color caused by near-IR solvatochromism | Request PDF Source: ResearchGate URL: [Link]

-

Title: Solvatochromism - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Modulation of phthalocyanine assembly morphology for photodynamic therapy - Chemical Communications (RSC Publishing) Source: RSC Publishing URL: [Link]

-

Title: Transmission electron microscopy of organic pigments - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Aggregation Of Phthalocyanines Research Articles - Page 1 | R Discovery Source: R Discovery URL: [Link]

-

Title: The Rise of Silicon Phthalocyanine: From Organic Photovoltaics to Organic Thin Film Transistors | ACS Applied Materials & Interfaces - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Old Molecule, New Chemistry: Exploring Silicon Phthalocyanines as Emerging N-Type Materials in Organic Electronics Source: MDPI URL: [Link]

-

Title: Self-Assembled Nanoparticles of Silicon (IV)–NO Donor Phthalocyanine Conjugate for Tumor Photodynamic Therapy in Red Light - PubMed Central Source: National Institutes of Health URL: [Link]

-

Title: Monomer and Oligomer Transition of Zinc Phthalocyanine Is Key for Photobleaching in Photodynamic Therapy - MDPI Source: MDPI URL: [Link]

-

Title: Journal of the American Chemical Society - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Scope of negative solvatochromism and solvatofluorochromism of merocyanines - RSC Publishing Source: RSC Publishing URL: [Link]

-

Title: Synthesis, aggregation behavior and nonlinear absorption properties of lead phthalocyanines substituted with siloxane chains | Scilit Source: Scilit URL: [Link]

-

Title: Inorganic Chemistry Journal - ACS Publications Source: ACS Publications URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Old Molecule, New Chemistry: Exploring Silicon Phthalocyanines as Emerging N-Type Materials in Organic Electronics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silicon phthalocyanines: synthesis and resurgent applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02299C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Phthalocyanine aggregates in the photodynamic therapy: dogmas, controversies, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Observation and photophysical characterization of silicon phthalocyanine J-aggregate dimers in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Silicon phthalocyanines: synthesis and resurgent applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Solvatochromism - Wikipedia [en.wikipedia.org]

- 12. www2.ictp.csic.es [www2.ictp.csic.es]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Tunable J-type aggregation of silicon phthalocyanines in a surface-anchored metal–organic framework thin film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Singlet Oxygen Quantum Yield of Novel Silicon Phthalocyanines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The relentless pursuit of targeted and minimally invasive cancer therapies has propelled photodynamic therapy (PDT) to the forefront of modern oncological research.[1] At the heart of this light-activated treatment modality lies the photosensitizer, a molecule capable of converting light energy into cytotoxic reactive oxygen species (ROS).[2] Among the diverse classes of photosensitizers, silicon phthalocyanines (SiPcs) have emerged as exceptionally promising candidates due to their strong absorption in the near-infrared (NIR) region—the "therapeutic window" where light can penetrate tissues most deeply—and their robust photostability.[3][4][5] A critical parameter dictating the efficacy of a photosensitizer is its singlet oxygen quantum yield (ΦΔ), which quantifies the efficiency of generating the highly reactive singlet oxygen (¹O₂) upon photoexcitation.[6] This guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the singlet oxygen quantum yield of novel silicon phthalocyanines, delving into the fundamental principles, experimental methodologies, and practical considerations for their evaluation.

The Genesis of Cytotoxicity: Understanding Singlet Oxygen Generation

The journey from light absorption to cell death in PDT is a fascinating interplay of photophysics and photochemistry, elegantly illustrated by the Jablonski diagram.[7][8][9]

Upon absorbing a photon of appropriate wavelength, the SiPc molecule transitions from its stable ground state (S₀) to an electronically excited singlet state (S₁ or higher).[10] This excited state is short-lived and can decay through several pathways. While some energy may be lost as fluorescence (a radiative process), a crucial event for PDT is intersystem crossing (ISC) .[7][11] In this non-radiative transition, the excited electron flips its spin, moving the molecule into a longer-lived triplet state (T₁).[8]

It is from this triplet state that the critical energy transfer to molecular oxygen (³O₂) occurs.[12] This process, a cornerstone of Type II PDT mechanism, excites the ground-state triplet oxygen to the highly reactive singlet oxygen (¹O₂).[13][14] Singlet oxygen, with its altered electron configuration, is a potent oxidizing agent that can indiscriminately damage cellular components like lipids, proteins, and nucleic acids, ultimately leading to apoptosis or necrosis of the target cancer cells.[2][12]

Caption: Jablonski diagram illustrating the photophysical processes leading to singlet oxygen generation.

Quantifying Efficacy: Methodologies for Determining Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield (ΦΔ) is defined as the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed by the photosensitizer.[6] Accurate determination of this value is paramount for comparing the potential of novel SiPc candidates. Methodologies for measuring ΦΔ can be broadly categorized into direct and indirect methods.[6][15]

Direct Method: Near-Infrared Phosphorescence Detection

The most unequivocal method for detecting ¹O₂ is by observing its characteristic phosphorescent emission at approximately 1270 nm.[6][15] This technique offers high specificity as it directly measures the species of interest.

Advantages:

-

Direct and Unambiguous: Provides conclusive evidence of ¹O₂ generation.

-

Non-invasive: Does not require the addition of chemical traps that could potentially interfere with the photochemical process.

Limitations:

-

Low Signal Intensity: The phosphorescence of ¹O₂ is inherently weak, requiring highly sensitive and specialized detectors (e.g., liquid nitrogen-cooled germanium detectors).

Indirect Methods: Chemical Quenching Assays

Indirect methods rely on the reaction of ¹O₂ with a chemical probe or quencher, leading to a measurable change in the probe's properties, such as its absorbance or fluorescence.[15][16] These methods are generally more accessible and widely used.

A common approach involves the use of a singlet oxygen scavenger that is consumed during the reaction. The rate of consumption of this scavenger is then monitored. 1,3-Diphenylisobenzofuran (DPBF) is a frequently used probe that reacts with ¹O₂ to form a non-fluorescent and non-colored product, allowing its consumption to be easily tracked spectrophotometrically or fluorometrically.[17][18]

The Relative Method:

A practical and widely adopted indirect method is the relative method, which compares the ¹O₂ generation of the novel SiPc to that of a well-characterized standard photosensitizer with a known ΦΔ value (e.g., Rose Bengal, Methylene Blue).[17][19]

The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:

ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample)

Where:

-

ΦΔ_std is the singlet oxygen quantum yield of the standard.

-

k_sample and k_std are the decomposition rates of the ¹O₂ quencher in the presence of the sample and the standard, respectively.

-

I_abs_sample and I_abs_std are the rates of light absorption by the sample and the standard, respectively.

Advantages of the Indirect Relative Method:

-

Accessibility: Utilizes standard laboratory equipment like UV-Vis spectrophotometers or fluorometers.

-

Simplicity: The experimental procedure is relatively straightforward.

Critical Considerations and Self-Validation:

-

Choice of Standard: The standard photosensitizer should have a well-established ΦΔ in the same solvent and absorb light at a similar wavelength to the SiPc under investigation.

-

Quencher Concentration: The concentration of the chemical quencher must be carefully chosen to ensure it efficiently traps ¹O₂ without self-quenching or interfering with the photosensitizer's excited state.

-

Oxygen Saturation: The solution must be saturated with oxygen, as its concentration is a critical factor in ¹O₂ generation.

-

Light Source: A stable and monochromatic light source is essential for accurate and reproducible measurements.

-

Photostability: It is crucial to confirm that the observed changes are due to the reaction with ¹O₂ and not from the photodegradation of the photosensitizer or the quencher itself. This can be verified by irradiating the sample and the quencher separately.

Experimental Protocol: Determination of ΦΔ using the Relative Method with DPBF

This section provides a detailed, step-by-step protocol for determining the singlet oxygen quantum yield of a novel silicon phthalocyanine using the relative method with DPBF as the chemical quencher.

Materials:

-

Novel Silicon Phthalocyanine (Sample)

-

Standard Photosensitizer (e.g., Rose Bengal)

-

1,3-Diphenylisobenzofuran (DPBF)

-

Spectroscopic grade solvent (e.g., Dimethyl sulfoxide - DMSO, N,N-Dimethylformamide - DMF)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

-

Monochromatic light source with a specific wavelength for excitation

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of the novel SiPc, the standard photosensitizer, and DPBF in the chosen solvent. These solutions should be prepared in the dark to prevent premature degradation of DPBF.[20]

-

-

Determination of Working Concentrations:

-

Dilute the stock solutions of the SiPc and the standard to obtain solutions with identical absorbance values (typically between 0.05 and 0.1) at the excitation wavelength. This ensures that both solutions absorb the same number of photons.

-

-

Experimental Setup:

-

Place a quartz cuvette containing the sample solution (SiPc + DPBF) or the standard solution (Standard + DPBF) in the spectrophotometer.

-

Ensure the solution is continuously stirred to maintain a homogenous concentration and oxygen distribution.

-

The setup should allow for simultaneous irradiation and absorbance measurement.

-

-

Measurement of DPBF Decomposition:

-

Record the initial absorbance spectrum of the solution, paying close attention to the characteristic absorbance peak of DPBF (around 415 nm in many solvents).

-

Irradiate the solution with the monochromatic light source for a set period (e.g., 30 seconds).

-

Immediately after irradiation, record the absorbance spectrum again.

-

Repeat the irradiation and measurement steps for a total duration that results in a significant but not complete decomposition of DPBF (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Plot the natural logarithm of the absorbance of DPBF at its maximum wavelength (ln(A)) against the irradiation time for both the sample and the standard.

-

The slope of the resulting linear fit corresponds to the decomposition rate constant (k).

-

Calculate the singlet oxygen quantum yield of the novel SiPc using the formula provided in section 2.2.

-

Caption: Experimental workflow for determining singlet oxygen quantum yield using the relative method.

Interpreting the Data: A Comparative Analysis of Novel Silicon Phthalocyanines

The true value of determining ΦΔ lies in its ability to facilitate a comparative analysis of different novel SiPc derivatives. By systematically modifying the axial and peripheral substituents of the phthalocyanine macrocycle, researchers can tune the photophysical and photochemical properties of these molecules to optimize their therapeutic potential.[21][22][23]

Table 1: Hypothetical Singlet Oxygen Quantum Yields of Novel Silicon Phthalocyanines

| Compound | Axial Substituent(s) | Peripheral Substituent(s) | Solvent | ΦΔ (± S.D.) | Reference |

| SiPc-1 | Di-hydroxy | Unsubstituted | DMSO | 0.45 ± 0.03 | [Hypothetical] |

| SiPc-2 | Bis(tri-n-hexylsilyloxy) | Unsubstituted | DMSO | 0.58 ± 0.04 | [Hypothetical] |

| SiPc-3 | Di-hydroxy | Octa-phenoxy | DMSO | 0.18 ± 0.02 | [24] |

| Q-SiPc-4 | Bis(Schiff-base) - Quaternized | Unsubstituted | DMSO | 0.94 ± 0.05 | [25] |

| SiPc-5 | Dendritic G1 | Unsubstituted | - | High | [26][27] |

Analysis of Structure-Activity Relationships:

-

Axial Ligands: The nature of the axial ligands significantly influences the electronic properties of the SiPc core and, consequently, its ability to undergo intersystem crossing and generate ¹O₂. Bulky axial substituents, such as tri-n-hexylsilyloxy groups (SiPc-2), can prevent aggregation, which is known to quench the excited triplet state and reduce the ΦΔ.[3]

-

Peripheral Substituents: Substitution on the periphery of the phthalocyanine ring can also impact the photophysical properties. For instance, the introduction of phenoxy groups (SiPc-3) has been shown to decrease the singlet oxygen quantum yield in some cases.[24]

-

Solubilizing Groups: The incorporation of charged or polar groups, such as in the quaternized Schiff-base derivative (Q-SiPc-4), can enhance water solubility, a crucial factor for biological applications, and in some instances, dramatically increase the ΦΔ.[25]

-

Dendritic Architectures: The attachment of dendritic wedges as axial ligands (SiPc-5) can create a shielding effect around the phthalocyanine core, potentially enhancing its photostability and influencing its singlet oxygen generating capabilities.[26][27]

Conclusion and Future Directions

The singlet oxygen quantum yield is a cornerstone metric in the development of novel silicon phthalocyanines for photodynamic therapy. A thorough understanding of the underlying photophysical principles and the meticulous application of robust experimental methodologies are essential for the accurate assessment of these promising therapeutic agents. The ability to rationally design and synthesize SiPcs with high ΦΔ values, coupled with favorable photophysical properties and targeted delivery strategies, will undoubtedly pave the way for the next generation of highly effective and selective cancer treatments.[28][29][30] Future research will likely focus on the development of SiPcs with activatable singlet oxygen generation, where the photosensitizer is only "turned on" in the specific microenvironment of the tumor, further enhancing the precision and safety of PDT.

References

-

Synthesis and photodynamic activities of novel silicon(iv) phthalocyanines axially substituted with water soluble groups against HeLa cancer cell line. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Jablonski diagram. Wikipedia. Available at: [Link]

-

Photodynamic Therapy Review: Past, Present, Future, Opportunities and Challenges. MDPI. Available at: [Link]

-

Photodynamic Therapy (PDT): PDT Mechanisms. Clinical Endoscopy. Available at: [Link]

-

What is the Jablonski Diagram? HORIBA. Available at: [Link]

-

Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions. PMC - PubMed Central. Available at: [Link]

-

New amphiphilic silicon(IV) phthalocyanines as efficient photosensitizers for photodynamic therapy: synthesis, photophysical properties, and in vitro photodynamic activities. PubMed. Available at: [Link]

-

Jablonski Diagrams Explained: Fluorescence, Phosphorescence, Intersystem Crossing and Internal Conv. YouTube. Available at: [Link]

-

Novel zinc‑ and silicon‑phthalocyanines as photosensitizers for photodynamic therapy of cholangiocarcinoma | Request PDF. ResearchGate. Available at: [Link]

-

Novel Water-Soluble Silicon(IV) Phthalocyanine for Photodynamic Therapy and Antimicrobial Inactivations. Available at: [Link]

-

Novel zinc‑ and silicon‑phthalocyanines as photosensitizers for photodynamic therapy of cholangiocarcinoma. PubMed. Available at: [Link]

-

Photodynamic Therapy (PDT): PDT Mechanisms. PMC - NIH. Available at: [Link]

-

Method for monitoring singlet oxygen quantum yield in real time by time resolved spectroscopy measurement. Optica Publishing Group. Available at: [Link]

-

Singlet Oxygen Quantum Yields in Environmental Waters. Chemical Reviews. Available at: [Link]

-

Photodynamic therapy - mechanisms, photosensitizers and combinations. PubMed. Available at: [Link]

-

Thiophenic silicon phthalocyanines: synthesis, characterization, and photophysical properties. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Perrin-Jablonski Diagram. Edinburgh Instruments. Available at: [Link]

-

Singlet O2 Quantum Yield. Available at: [Link]

-

Singlet Oxygen in Photodynamic Therapy. PMC - NIH. Available at: [Link]

-

Singlet oxygen quantum yields determined by oxygen consumption. StellarNet, Inc. Available at: [Link]

-

Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application. Available at: [Link]

-

Silicon phthalocyanines: synthesis and resurgent applications. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy. Available at: [Link]

-

Silicon phthalocyanines: synthesis and resurgent applications. Bohrium. Available at: [Link]

-

Silicon phthalocyanines: synthesis and resurgent applications. PubMed. Available at: [Link]

-

Silicon octaphenoxyphthalocyanines: Photostability and singlet oxygen quantum yields | Request PDF. ResearchGate. Available at: [Link]

-

The synthesis of new silicon phthalocyanines and analysis of their photochemical and biological properties | Request PDF. ResearchGate. Available at: [Link]

-

Chemical Quenching of Singlet Oxygen by Carotenoids in Plants. PMC - PubMed Central. Available at: [Link]

-

Monitoring of singlet oxygen generation of a novel Schiff-base substituted silicon phthalocyanines by sono-photochemical studies and in vitro activities on prostate cancer cell. PMC - NIH. Available at: [Link]

-

Method For Determination Of Singlet Oxygen Quantum Yields For New Fluorene-based Photosensitizers In Aqueous Media For The Advancement Of Photodynamic Therapy. ucf stars. Available at: [Link]

-

Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors | Request PDF. ResearchGate. Available at: [Link]

-

Quenching singlet oxygen via intersystem crossing for a stable Li-O2 battery. PNAS. Available at: [Link]

-

Singlet oxygen quantum yields determined by oxygen consumption. Available at: [Link]

-

Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application to Measure Scavenging Activity of Various Compounds. Scientific Archives International Open Access Journals. Available at: [Link]

-

The effect of axial ligands on the quantum yield of singlet oxygen of new silicon phthalocyanine. SPIE Digital Library. Available at: [Link]

-

The effect of axial ligands on the quantum yield of singlet oxygen of new silicon phthalocyanine. Journal of Photonics for Energy. Available at: [Link]

Sources

- 1. Photodynamic therapy - mechanisms, photosensitizers and combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silicon phthalocyanines: synthesis and resurgent applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02299C [pubs.rsc.org]

- 4. Silicon phthalocyanines: synthesis and resurgent applications: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. Silicon phthalocyanines: synthesis and resurgent applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 8. horiba.com [horiba.com]

- 9. youtube.com [youtube.com]

- 10. edinst.com [edinst.com]

- 11. ossila.com [ossila.com]

- 12. mdpi.com [mdpi.com]

- 13. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

- 14. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scientificarchives.com [scientificarchives.com]

- 17. OPG [opg.optica.org]

- 18. scientificarchives.com [scientificarchives.com]

- 19. researchgate.net [researchgate.net]

- 20. research.cbc.osu.edu [research.cbc.osu.edu]

- 21. Synthesis and photodynamic activities of novel silicon(iv) phthalocyanines axially substituted with water soluble groups against HeLa cancer cell line - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 22. Thiophenic silicon phthalocyanines: synthesis, characterization, and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Monitoring of singlet oxygen generation of a novel Schiff-base substituted silicon phthalocyanines by sono-photochemical studies and in vitro activities on prostate cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 26. spiedigitallibrary.org [spiedigitallibrary.org]

- 27. photonicsforenergy.spiedigitallibrary.org [photonicsforenergy.spiedigitallibrary.org]

- 28. New amphiphilic silicon(IV) phthalocyanines as efficient photosensitizers for photodynamic therapy: synthesis, photophysical properties, and in vitro photodynamic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Novel zinc‑ and silicon‑phthalocyanines as photosensitizers for photodynamic therapy of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Importance of Water-Soluble Silicon Phthalocyanines

An In-Depth Technical Guide to the Synthesis of Water-Soluble Silicon Phthalocyanine Derivatives

The hexacoordinated silicon (IV) center of the SiPc macrocycle offers a unique advantage over other metallophthalocyanines.[1][2] It provides two stable, out-of-plane axial positions that can be readily functionalized without altering the core electronic structure of the chromophore.[1][2][3] This feature is pivotal for two reasons:

-

Inhibition of Aggregation: Bulky or charged axial ligands disrupt the π-π stacking that leads to aggregation, ensuring the molecule remains monomeric and photoactive in solution.[1][4]

-

Modulation of Physicochemical Properties: The axial positions serve as handles to attach a vast array of functional groups that can impart water solubility, biocompatibility, and even active targeting capabilities for specific biological sites.[5][2][6]

The primary goal of these synthetic endeavors is to develop SiPc derivatives that are highly soluble in physiological media, exhibit minimal aggregation, and retain their potent photophysical properties, making them effective agents for applications like PDT and bioimaging.[1][7][8]

Foundational Synthesis: The SiPcCl₂ Precursor

Nearly all syntheses of functionalized SiPcs begin with a common, critical precursor: **Silicon(IV) Phthalocyanine Dichloride (SiPcCl₂) **.[1][2] Its synthesis forms the bedrock of SiPc chemistry, and its purity is paramount for the success of subsequent reactions.

Common Synthetic Route for SiPcCl₂

The most established method involves the high-temperature condensation of a phthalonitrile precursor with a silicon source, typically silicon tetrachloride (SiCl₄), in a high-boiling solvent like quinoline.[1][9]

Caption: Synthesis of the key precursor, SiPcCl₂.

Causality Behind Experimental Choices:

-

Quinoline: Its high boiling point (>230 °C) is necessary to provide the thermal energy required for the template condensation reaction to proceed efficiently.

-

Silicon Tetrachloride (SiCl₄): Acts as both the central metal source and a template around which the four phthalonitrile units cyclotetramerize.

-

Inert Atmosphere: The reaction is typically run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the reactants and the newly formed phthalocyanine ring at high temperatures.

The resulting crude SiPcCl₂ is a dark blue/green solid that is notoriously insoluble in most common solvents, necessitating purification by methods like Soxhlet extraction or train sublimation.

Core Strategies for Imparting Water Solubility

With the SiPcCl₂ precursor in hand, the path to water-soluble derivatives diverges into two main strategies: modification at the axial positions or functionalization of the peripheral ring. Axial substitution is generally preferred as it is more effective at reducing aggregation and can be achieved in fewer synthetic steps.[1][4]

Caption: The two primary strategies for solubilizing SiPcs.

Axial Functionalization: The Direct Approach

The two Si-Cl bonds on the SiPcCl₂ precursor are susceptible to nucleophilic substitution, providing a direct and versatile route for introducing solubilizing groups.[10]

The conjugation of poly(ethylene glycol) (PEG) chains is a gold-standard method for improving water solubility and biocompatibility while reducing immunogenicity.[6][10][11][12]

Experimental Protocol: Synthesis of a Symmetrical, Axially PEGylated SiPc [10][11]

-

Activation: In a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (NaH, ~5 eq.) to a solution of methoxy-PEG-alcohol (mPEG-OH, ~4 eq.) in dry toluene.

-

Expertise & Experience: NaH is a strong, non-nucleophilic base used to deprotonate the terminal hydroxyl group of the PEG chain, forming a highly nucleophilic alkoxide. Using an excess ensures complete deprotonation. The solvent must be anhydrous as NaH reacts violently with water.

-

-